Methyl N-Boc-3-Oxopiperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

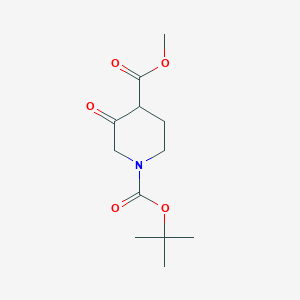

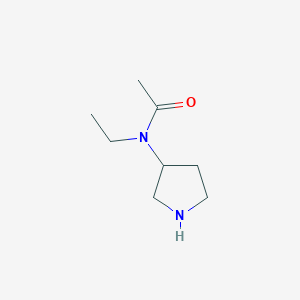

“Methyl N-Boc-3-Oxopiperidine-4-carboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as “Methyl N-tert-Butoxycarbonyl-3-Oxopiperidine-4-carboxylate” and "3-Oxo-1,4-piperidinedicarboxylic acid 1- (1,1-dimethylethyl) 4-methyl ester" .

Synthesis Analysis

This compound is used as a reagent in the synthesis of fused pyrimidines as histamine H4 receptor antagonists . It is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit for pharmaceutical use as mGluR1 antagonists for the treatment of migraine .Molecular Structure Analysis

The molecular weight of “Methyl N-Boc-3-Oxopiperidine-4-carboxylate” is 257.283 Da . The structure of this compound includes a piperidine ring, which is a common structural motif found in many bioactive compounds .Chemical Reactions Analysis

As a reagent, “Methyl N-Boc-3-Oxopiperidine-4-carboxylate” is involved in various chemical reactions. For instance, it is used in the synthesis of fused pyrimidines and heterocycles .Physical And Chemical Properties Analysis

“Methyl N-Boc-3-Oxopiperidine-4-carboxylate” has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.175±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Scientific Research Applications

Synthesis of Novel Heterocyclic Amino Acids

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the synthesis of novel heterocyclic amino acids. These amino acids are developed and regioselectively synthesized in their N-Boc protected ester form for achiral and chiral building blocks .

- Methods of Application: The synthesis involves converting piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters, which are then treated with N, N-dimethylformamide dimethyl acetal .

- Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .

Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine, an anti-tumor drug chiral intermediate .

- Methods of Application: The synthesis uses the environmentally friendly whole cell of biocatalyst pichia pastoris SIT2014 .

- Results or Outcomes: The final biocatalytic reduction yield was improved to 85.4%, and the ee value of the obtained reduction product (S)-N-Boc-3-hydroxypiperidine was over 99% .

Synthesis of Fused Pyrimidines

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used as a reagent in the synthesis of fused pyrimidines as histamine H4 receptor antagonists .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized fused pyrimidines act as histamine H4 receptor antagonists .

Synthesis of Heterocycles

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit for pharmaceutical use as mGluR1 antagonists for treatment of migraine .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized heterocycles act as mGluR1 antagonists for treatment of migraine .

Synthesis of Spirorifamycins

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the synthesis of spirorifamycins containing a piperidine ring structure .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized spirorifamycins contain a piperidine ring structure .

Synthesis of Fused Pyrimidines

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used as a reagent in the synthesis of fused pyrimidines as histamine H4 receptor antagonists .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized fused pyrimidines act as histamine H4 receptor antagonists .

Synthesis of Heterocycles

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit for pharmaceutical use as mGluR1 antagonists for treatment of migraine .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized heterocycles act as mGluR1 antagonists for treatment of migraine .

Synthesis of Spirorifamycins

- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the synthesis of spirorifamycins containing a piperidine ring structure .

- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .

- Results or Outcomes: The synthesized spirorifamycins contain a piperidine ring structure .

Safety And Hazards

This compound is labeled with the GHS symbols GHS07 and GHS03, indicating that it can cause skin irritation, serious eye irritation, and may intensify fire; oxidizer . Precautionary measures include avoiding causing sparks or flames, handling while wearing protective gloves/eye protection, and washing thoroughly after handling .

properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZLAUYYGDJPEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441151 |

Source

|

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-3-Oxopiperidine-4-carboxylate | |

CAS RN |

220223-46-1 |

Source

|

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)